2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O3. It is a chiral compound, meaning it contains a mixture of enantiomers, which are molecules that are mirror images of each other .
Preparation Methods
The synthesis of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 3-methylbenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a potential cyclooxygenase-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain in conditions like osteoarthritis.
Comparison with Similar Compounds
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: This compound has a similar structure but with a methyl group at the para position of the benzoyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a methyl group on the benzoyl ring.
Properties
IUPAC Name |
2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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